2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the class of benzothienopyrimidines. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as lupus nephritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Petasis reaction, which is used to prepare derivatives of this compound . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can alter the sulfur-containing moiety, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can modify the nitrogen-containing pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been studied for its potential in various scientific fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research indicates its potential as a therapeutic agent for autoimmune diseases like lupus nephritis.
Mechanism of Action
The mechanism of action of 2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It acts as an inhibitor of the retinoic-acid-receptor-related orphan nuclear hormone receptor gamma t (RORγt), a critical transcriptional factor of Th17 cells . By inhibiting RORγt, the compound can modulate the differentiation and activity of Th17 cells, which are implicated in autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their therapeutic potential.
Thieno[2,3-d]pyrimidine derivatives: These compounds also exhibit biological activity and have been explored for various medical applications.
Uniqueness
What sets 2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine apart is its specific substitution pattern, which enhances its binding affinity and specificity for RORγt. This unique interaction profile makes it a promising candidate for targeted therapies in autoimmune diseases .
Properties
Molecular Formula |
C18H19N3S2 |
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Molecular Weight |
341.5g/mol |
IUPAC Name |
2-(2-phenylethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H19N3S2/c19-16-15-13-8-4-5-9-14(13)23-17(15)21-18(20-16)22-11-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,20,21) |
InChI Key |
SGJOGZCAZRQAMZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCCC4=CC=CC=C4)N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCCC4=CC=CC=C4)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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